

# Benchmarking Navepdekinra: A Comparative Analysis Against Established Biologics for Psoriasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Navepdekinra |           |
| Cat. No.:            | B15569447    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the discontinued investigational oral IL-17A inhibitor, **Navepdekinra** (formerly DC-806), against established biologic therapies for moderate-to-severe plaque psoriasis. Due to the cessation of its development, publicly available data for **Navepdekinra** is limited to Phase 1 clinical trials. This document aims to contextualize its potential by juxtaposing its early clinical results with the robust, long-term efficacy and safety data of approved biologics.

## **Executive Summary**

**Navepdekinra** was a novel, orally administered small molecule designed to inhibit Interleukin-17A (IL-17A), a key cytokine in the pathogenesis of psoriasis.[1] Early clinical data suggested a favorable safety profile and a dose-dependent reduction in psoriasis severity.[2][3][4] However, its development was discontinued, leaving its ultimate therapeutic potential unevaluated in later-phase trials.[1] This guide serves as a hypothetical benchmarking exercise, utilizing the limited **Navepdekinra** data alongside comprehensive data from established IL-17 inhibitors (Secukinumab, Ixekizumab, Bimekizumab), an IL-12/23 inhibitor (Ustekinumab), and an oral TYK2 inhibitor (Deucravacitinib).

# **Mechanism of Action: Targeting the IL-17 Pathway**



The IL-23/IL-17 axis is a cornerstone of psoriasis pathology. IL-23, produced by dendritic cells, stimulates Th17 cells to release IL-17A. IL-17A then acts on keratinocytes, promoting the hyperproliferation and inflammation characteristic of psoriatic plaques. **Navepdekinra**, as a small molecule inhibitor of IL-17A, was designed to interrupt this signaling cascade. This mechanism is shared by the monoclonal antibodies Secukinumab, Ixekizumab, and Bimekizumab, which also target IL-17A or its receptor.

Caption: IL-17 Signaling Pathway in Psoriasis.

# **Comparative Efficacy Data**

The following tables summarize key efficacy endpoints from Phase 3 clinical trials of established biologics and the limited Phase 1 data for **Navepdekinra**. The primary endpoint in most psoriasis trials is the Psoriasis Area and Severity Index (PASI), with PASI 75, PASI 90, and PASI 100 representing a 75%, 90%, and 100% reduction in the score from baseline, respectively.

Table 1: Efficacy of **Navepdekinra** and Established Biologics in Moderate-to-Severe Plaque Psoriasis (Investigator-Reported Outcomes)



| Drug<br>(Class)                            | Trial           | Primary<br>Endpoint                              | PASI 75<br>Response | PASI 90<br>Response | PASI 100<br>Response |
|--------------------------------------------|-----------------|--------------------------------------------------|---------------------|---------------------|----------------------|
| Navepdekinra<br>(Oral IL-17A<br>Inhibitor) | Phase 1c        | 43.7% mean PASI reduction @ 4 weeks (800 mg BID) | N/A                 | N/A                 | N/A                  |
| Secukinumab<br>(IL-17A<br>Inhibitor)       | ERASURE         | Week 12                                          | 81.6% (300<br>mg)   | 59.2% (300<br>mg)   | 28.6% (300<br>mg)    |
| Ixekizumab<br>(IL-17A<br>Inhibitor)        | UNCOVER-2       | Week 12                                          | 90% (80 mg<br>Q2W)  | 71% (80 mg<br>Q2W)  | 41% (80 mg<br>Q2W)   |
| Bimekizumab<br>(IL-17A/F<br>Inhibitor)     | BE SURE         | Week 16                                          | N/A                 | 86% (320 mg<br>Q4W) | 61% (320 mg<br>Q4W)  |
| Ustekinumab<br>(IL-12/23<br>Inhibitor)     | PHOENIX 1       | Week 12                                          | 67.1% (45<br>mg)    | N/A                 | N/A                  |
| Deucravacitin ib (Oral TYK2 Inhibitor)     | POETYK<br>PSO-1 | Week 16                                          | 58.7% (6 mg<br>QD)  | N/A                 | N/A                  |

Note: Data for established biologics are from their respective pivotal Phase 3 trials.

Navepdekinra data is from a small Phase 1c cohort and represents the mean PASI reduction, not the proportion of responders. Direct comparisons are therefore not appropriate.

# **Comparative Safety Data**

The safety profiles of biologic therapies are a critical consideration. The table below provides a high-level overview of common adverse events associated with each drug class.

Table 2: Overview of Safety Profiles



| Drug (Class)                                               | Common Adverse Events                                                                          | Serious Adverse Events of Note                                                                                       |
|------------------------------------------------------------|------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------|
| Navepdekinra (Oral IL-17A<br>Inhibitor)                    | Headache, Nausea (mild)                                                                        | No serious adverse events reported in Phase 1                                                                        |
| IL-17 Inhibitors (Secukinumab,<br>Ixekizumab, Bimekizumab) | Nasopharyngitis, Upper respiratory tract infection, Injection site reactions, Oral candidiasis | Inflammatory bowel disease<br>(new onset or exacerbation)                                                            |
| IL-12/23 Inhibitors<br>(Ustekinumab)                       | Nasopharyngitis, Upper<br>respiratory tract infection,<br>Headache, Fatigue                    | Major adverse cardiovascular events (MACE) have been monitored, but a direct causal link is not firmly established.  |
| Oral TYK2 Inhibitors<br>(Deucravacitinib)                  | Nasopharyngitis, Upper<br>respiratory tract infection,<br>Headache, Diarrhea                   | Potential risks related to JAK inhibition are a consideration, though deucravacitinib is a selective TYK2 inhibitor. |

# **Experimental Protocols**

The data for the established biologics presented in this guide were generated from large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials. A typical experimental workflow for such a trial is outlined below.

Key Methodologies in Pivotal Psoriasis Trials:

- Study Design: Multicenter, randomized, double-blind, placebo-controlled trials are the gold standard. Patients are typically randomized to receive the investigational drug at one or more dose levels, a placebo, or an active comparator.
- Patient Population: Adults with moderate-to-severe plaque psoriasis, defined by a baseline PASI score ≥ 12, a static Physician's Global Assessment (sPGA) score ≥ 3, and body surface area (BSA) involvement ≥ 10%.
- Endpoints:



- Primary Endpoints: Co-primary endpoints are often the proportion of patients achieving PASI 75 and the proportion of patients achieving an sPGA score of 0 (clear) or 1 (almost clear) at a specified time point (e.g., week 12 or 16).
- Secondary Endpoints: Include the proportion of patients achieving PASI 90 and PASI 100, improvements in health-related quality of life (e.g., Dermatology Life Quality Index - DLQI), and efficacy in difficult-to-treat areas like the scalp, nails, and palms/soles.
- Safety Assessments: Monitoring and recording of all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the study period.

**Caption:** Typical Phase 3 Clinical Trial Workflow.

## Conclusion

While the development of **Navepdekinra** has been discontinued, its mechanism as an oral IL-17A inhibitor represented a promising therapeutic approach. The limited Phase 1 data suggested biologic activity and a favorable short-term safety profile. For a comprehensive evaluation of its potential, **Navepdekinra** would have required successful completion of Phase 2 and 3 trials to generate robust, comparative data against the highly effective established biologics that have transformed the treatment landscape for psoriasis. This guide provides a framework for how such a comparison would be structured, highlighting the rigorous data requirements for new therapies in this competitive field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Navepdekinra Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. biopharmadive.com [biopharmadive.com]
- 3. DICE Reports Positive Data From Phase 1 DC-806 Trial For Psoriasis; Stock Surges In Pre Market | Nasdaq [nasdaq.com]



- 4. DICE Therapeutics Announces Positive Topline Data from Phase 1 Clinical Trial of Lead
   Oral IL-17 Antagonist, DC-806, for Psoriasis BioSpace [biospace.com]
- To cite this document: BenchChem. [Benchmarking Navepdekinra: A Comparative Analysis Against Established Biologics for Psoriasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569447#benchmarking-navepdekinra-against-established-biologics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com